Methyl 2-Phenylacetate-d2
CAS No.:
Cat. No.: VC17961874
Molecular Formula: C9H10O2
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10O2 |
|---|---|
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | methyl 2,2-dideuterio-2-phenylacetate |
| Standard InChI | InChI=1S/C9H10O2/c1-11-9(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3/i7D2 |
| Standard InChI Key | CRZQGDNQQAALAY-RJSZUWSASA-N |
| Isomeric SMILES | [2H]C([2H])(C1=CC=CC=C1)C(=O)OC |
| Canonical SMILES | COC(=O)CC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-Phenylacetate-d2, systematically named methyl 2,2-dideuterio-2-phenylacetate, belongs to the class of deuterated esters. Its molecular formula is , with a molecular weight of 152.19 g/mol . The compound’s structure features a phenyl group bonded to a deuterium-enriched acetyl moiety, which is esterified with a methyl group (Fig. 1).
Structural Analysis
The deuterium atoms are positioned at the alpha carbon of the acetate group, as confirmed by its IUPAC name and spectroscopic data . This labeling alters the compound’s vibrational modes and nuclear magnetic resonance (NMR) signals, making it distinguishable from its non-deuterated counterpart. The SMILES notation explicitly denotes the deuterium substitution .
Table 1: Key Physicochemical Properties
Synthesis and Isotopic Labeling Strategies
The synthesis of Methyl 2-Phenylacetate-d2 typically involves enzymatic esterification or acid-catalyzed deuteration of methyl phenylacetate. A prominent method, adapted from non-deuterated analogues, employs lipase-mediated transesterification under controlled conditions .
Enzymatic Synthesis Protocol
In a reported procedure, phenylacetic acid-d2 is reacted with dimethyl carbonate in the presence of Novozym 435 (a immobilized lipase from Candida antarctica) and other enzymes (e.g., acylase I from Aspergillus melleus) in toluene at 40 °C for 48 hours . The reaction proceeds via a kinetic resolution mechanism, yielding the deuterated ester with high enantiomeric purity.
Key Reaction Steps:
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Substrate Preparation: Phenylacetic acid-d2 (1 mmol) is dissolved in anhydrous toluene.
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Enzyme Addition: Novozym 435 (4 mg) and co-enzymes are introduced to the solution.
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Transesterification: Dimethyl carbonate (2 mmol) is added, and the mixture is agitated at 40 °C.
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Workup: The product is isolated via sequential washes with sodium bicarbonate and brine, followed by solvent evaporation under reduced pressure .
This method achieves near-quantitative yields (100%) and is favored for its mild conditions and minimal racemization .
Deuteration Techniques
Deuterium incorporation at the alpha position is achieved using deuterated precursors such as 2,2-dideuterio-2-phenylacetic acid (CAS 1076-07-9) . Isotopic enrichment is verified via mass spectrometry and -NMR, which show distinct peaks at δ 2.6–3.0 ppm corresponding to the deuterated methylene group .
Applications in Organic and Medicinal Chemistry
Methyl 2-Phenylacetate-d2 is primarily employed as a stable isotope-labeled reagent in the synthesis of bioactive molecules. Its applications span multiple domains:
Vulpinic Acid Synthesis
The compound serves as a precursor in the synthesis of vulpinic acid (a lichen-derived metabolite with anti-inflammatory properties) . Deuterated intermediates enhance the tracking of metabolic pathways in pharmacokinetic studies, as demonstrated in research by Shachak et al. (1987) .
Mechanistic Probes
In reaction mechanism elucidation, the deuterium label acts as a tracer to identify hydrogen transfer steps. For instance, in Diels-Alder reactions, the kinetic isotope effect (KIE) of the deuterated ester provides insights into transition-state structures .
Pharmaceutical Development
Deuterated drugs, such as deutetrabenazine, leverage isotopic labeling to improve metabolic stability. Methyl 2-Phenylacetate-d2 is a building block for analogous strategies, where deuterium substitution prolongs drug half-lives by reducing cytochrome P450-mediated oxidation .
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